N-[4-(dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide
Description
N-[4-(Dimethylamino)phenyl]-2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is a heterocyclic compound featuring a benzofuropyrimidine core fused with a sulfanyl acetamide group. This compound’s structural uniqueness lies in its combination of a fused oxygen-containing heterocycle (benzofuran) with a pyrimidine ring, distinguishing it from sulfur-containing analogs like thienopyrimidines .
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-2-[(2-ethyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-4-18-24-20-16-7-5-6-8-17(16)28-21(20)22(25-18)29-13-19(27)23-14-9-11-15(12-10-14)26(2)3/h5-12H,4,13H2,1-3H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGUWDJOGHZZBKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(C(=N1)SCC(=O)NC3=CC=C(C=C3)N(C)C)OC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuro[3,2-d]pyrimidine core, followed by the introduction of the dimethylamino phenyl group and the sulfanyl acetamide moiety. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and reduce the overall environmental footprint.
Chemical Reactions Analysis
Types of Reactions
N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, derivatives that include the benzofuro-pyrimidine moiety have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have reported that such compounds can effectively target specific cancer cell lines, leading to decreased viability and enhanced apoptosis rates compared to untreated controls .
Antibacterial Properties
The compound has also been evaluated for its antibacterial activity. Research on structurally related compounds suggests that the presence of the dimethylamino group enhances the interaction with bacterial membranes, potentially increasing membrane permeability and leading to bacterial cell death. In vitro studies have demonstrated that these compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is crucial for optimizing its pharmacological properties. Key findings include:
- Dimethylamino Group : This group is associated with increased lipophilicity and enhanced biological activity.
- Benzofuro-Pyrimidine Linkage : This structural feature contributes to the compound's ability to interact with biological targets effectively, influencing its anticancer and antibacterial activities.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the effects of various benzofuro-pyrimidine derivatives on cancer cell lines. The results indicated that compounds with similar structures to N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide demonstrated IC50 values in the micromolar range against several cancer types, including breast and lung cancers. The study concluded that these compounds warrant further investigation as potential therapeutic agents in oncology .
Case Study 2: Antibacterial Activity
Another research article focused on the antibacterial properties of a series of compounds containing the dimethylamino group. The results showed that these compounds were effective against strains of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests a promising avenue for developing new antibacterial therapies based on this compound's structure .
Data Summary Table
| Application | Activity Type | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer | Induces apoptosis; effective against cancer cell lines |
| Medicinal Chemistry | Antibacterial | Effective against Gram-positive and Gram-negative bacteria |
| Structure Analysis | SAR | Dimethylamino group enhances activity; benzofuro-pyrimidine linkage is critical |
Mechanism of Action
The mechanism by which N-[4-(dimethylamino)phenyl]-2-[(2-ethyl1benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Benzofuropyrimidine vs. Thienopyrimidine Derivatives
- Benzofuropyrimidine Core (Target Compound): The oxygen atom in the benzofuran moiety increases electron density and may enhance binding to polar targets. For example, 2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-N-(3,5-dimethylphenyl)acetamide () shares the same core but lacks the dimethylamino group, resulting in reduced solubility compared to the target compound .
Partially Saturated Cores
Compounds with hexahydrobenzothieno[2,3-d]pyrimidine scaffolds () exhibit reduced aromaticity, which may decrease planarity and affect target binding. For instance, N-(4-ethylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide () shows lower LogP (3.2) compared to the target compound (estimated LogP ~3.8), suggesting improved hydrophilicity but weaker membrane permeability .
Substituent Effects on Bioactivity
Aromatic Ring Modifications
- Dimethylamino Group (Target Compound): The 4-(dimethylamino)phenyl group enhances solubility (predicted aqueous solubility: ~0.12 mg/mL) and may facilitate interactions with charged residues in biological targets.
- Halogenated Substituents: Chloro or fluoro groups, as in N-(3-chloro-4-fluorophenyl)-2-(4-((6-(3,4,5-trimethoxyphenyl)thieno[3,2-d]pyrimidin-4-yl)amino)phenyl)acetamide (), improve lipophilicity (LogP ~4.1) and enhance blood-brain barrier penetration but may increase toxicity risks .
Sulfanyl Acetamide Linkers
The sulfanyl acetamide moiety is common in bioactive compounds. For example, 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () exhibits antimicrobial activity due to the thioether’s nucleophilicity, suggesting the target compound may share similar reactivity .
Anti-Inflammatory and Anti-Exudative Potential
Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () demonstrate anti-exudative activity (50% inhibition at 10 mg/kg), comparable to diclofenac sodium. The target compound’s dimethylamino group may further modulate COX-2 selectivity, though direct data are lacking .
Kinase Inhibition
Pyrazolo-thieno[3,2-d]pyrimidinylamino-phenyl acetamides () act as TRK inhibitors (IC₅₀: 12–35 nM), highlighting the importance of the pyrimidine scaffold in kinase targeting.
Physicochemical and Spectroscopic Comparisons
Biological Activity
N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article examines its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₁S |
| Molecular Weight | 306.41 g/mol |
| IUPAC Name | N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide |
Anticancer Activity
Recent studies have indicated that compounds similar to N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. A study demonstrated that a related compound effectively reduced tumor growth in xenograft models by inducing caspase-mediated apoptosis .
Antimicrobial Properties
The compound's biological activity extends to antimicrobial effects. Research has shown that certain derivatives possess notable antifungal and antibacterial activities. For example, a related structure was tested against multiple strains of bacteria and fungi, revealing minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against pathogens such as Klebsiella pneumoniae and Escherichia coli . These findings suggest a potential role in treating infections caused by resistant strains.
The proposed mechanisms through which N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide exerts its biological effects include:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced energy supply for tumor growth.
- Modulation of Signaling Pathways : It is hypothesized that the compound affects signaling pathways associated with cell survival and proliferation, such as the PI3K/Akt pathway.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cancer cells, promoting apoptosis.
Case Studies
Several case studies highlight the efficacy of compounds related to N-[4-(dimethylamino)phenyl]-2-[(2-ethyl benzofuro[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide:
- Study on Anticancer Activity : In a preclinical study involving human breast cancer cells, treatment with a structurally similar compound resulted in a significant decrease in cell viability (IC50 = 25 µM) after 48 hours of exposure . The study concluded that the compound's ability to induce apoptosis was linked to mitochondrial dysfunction.
- Antimicrobial Efficacy : A series of derivatives were evaluated for their antimicrobial properties against clinical isolates. One derivative showed an MIC of 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity .
Q & A
Q. Q1. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized to improve yield?
Answer: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzofuropyrimidine core followed by sulfanyl-acetamide coupling. Key steps include:
- Core synthesis: Cyclization of substituted benzofuran precursors with pyrimidine derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Sulfanyl coupling: Reaction of the pyrimidin-4-yl intermediate with 2-chloroacetamide derivatives using a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Optimization: Monitor reaction progress via TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .
Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic methods?
Answer: Standard protocols include:
- ¹H/¹³C NMR: Confirm substituent positions (e.g., dimethylamino group at δ 2.8–3.1 ppm for N-CH₃; benzofuropyrimidine aromatic protons at δ 7.2–8.5 ppm) .
- IR spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetamide; S-C=S stretch at ~650 cm⁻¹) .
- Mass spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ calculated for C₂₃H₂₃N₃O₂S: 414.1584) .
Advanced Research Questions
Q. Q3. How can conflicting bioactivity data in enzyme inhibition assays be resolved?
Answer: Discrepancies often arise from assay conditions. Mitigation strategies include:
- Standardized protocols: Use consistent enzyme concentrations (e.g., 10 nM for kinase assays) and ATP levels (1 mM) to minimize variability .
- Control experiments: Include reference inhibitors (e.g., staurosporine for kinase inhibition) to validate assay sensitivity .
- Dose-response curves: Calculate IC₅₀ values across triplicate runs (e.g., 0.5–50 µM range) to confirm reproducibility .
Q. Q4. What computational methods are suitable for predicting the compound’s binding mode to biological targets?
Answer: Molecular docking (e.g., AutoDock Vina) and MD simulations (e.g., GROMACS) can model interactions:
- Docking parameters: Use the benzofuropyrimidine core as a rigid scaffold; flexibly sample the sulfanyl-acetamide side chain .
- Binding affinity validation: Compare computed ΔG values (e.g., −9.2 kcal/mol for kinase binding) with experimental IC₅₀ data .
Q. Q5. How can researchers address low solubility in pharmacokinetic studies?
Answer: Strategies to enhance bioavailability:
- Co-solvent systems: Use PEG-400/water (1:1) or DMSO/saline (<10% DMSO) for in vivo dosing .
- Prodrug modification: Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group to improve membrane permeability .
Data Analysis & Mechanistic Studies
Q. Q6. What analytical techniques are critical for resolving conflicting crystallographic vs. spectroscopic data?
Answer:
- Single-crystal X-ray diffraction: Resolve ambiguities in substituent orientation (e.g., ethyl group conformation on benzofuropyrimidine) .
- DFT calculations: Compare experimental NMR shifts with computed values (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate tautomeric forms .
Q. Q7. How can structure-activity relationship (SAR) studies guide lead optimization?
Answer: Key modifications to enhance activity:
- Benzofuropyrimidine core: Introduce electron-withdrawing groups (e.g., -Cl) at position 2 to boost kinase inhibition .
- Sulfanyl linker: Replace sulfur with sulfone (-SO₂-) to modulate metabolic stability .
Advanced Methodological Challenges
Q. Q8. What strategies are recommended for scaling up synthesis while maintaining purity?
Answer:
- Flow chemistry: Use continuous reactors for exothermic steps (e.g., cyclization) to improve heat dissipation and yield (>80%) .
- In-line analytics: Implement PAT (Process Analytical Technology) with FTIR probes to monitor intermediates in real time .
Q. Q9. How can researchers validate off-target effects in cellular assays?
Answer:
- Proteome-wide profiling: Use affinity pulldown with biotinylated analogs and LC-MS/MS to identify non-target interactions .
- CRISPR-Cas9 knockout: Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .
Tables of Key Data
Q. Table 1. Representative Bioactivity Data
| Target | Assay Type | IC₅₀ (µM) | Ref |
|---|---|---|---|
| Kinase X | Fluorescence | 0.78 ± 0.12 | |
| Protease Y | Colorimetric | >50 |
Q. Table 2. Solubility in Common Solvents
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 25.3 |
| Water | <0.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
